![molecular formula C11H14N2O2S2 B1587284 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide CAS No. 262607-85-2](/img/structure/B1587284.png)
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Overview
Description
“2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide” is a chemical compound with a mixture of E/Z isomers . Its IUPAC name is (1Z)-2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide . The compound has a molecular weight of 270.38 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,10-11H,5-7,12H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 113-115 .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Several studies focus on synthesizing novel compounds with dithiolane rings and evaluating their chemical properties. For example, the facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization demonstrates the interest in manipulating phenol derivatives for various applications, suggesting a similar potential for the compound (Xu et al., 2010).
Biological and Pharmacological Activities
Compounds containing dithiolane structures, similar to the one mentioned, are explored for their biological activities. α-Lipoic acid-based PPARγ agonists, for instance, have shown promise in treating inflammatory skin diseases, indicating that compounds with 1,2-dithiolane rings may have significant therapeutic potential (Venkatraman et al., 2004).
Antioxidant and Anti-inflammatory Properties
Research into compounds like ferulic acid and its derivatives showcases a strong interest in molecules with antioxidant and anti-inflammatory properties, which could be relevant to the compound . These compounds have been widely used in food and cosmetic industries due to their beneficial effects (Ou & Kwok, 2004).
Potential in Cancer Treatment
The synthesis and anticancer evaluation of phenothiazine derivatives underline the continuous search for novel anticancer agents. Compounds synthesized for their potential interactions with cancer cell lines, such as breast cancer cells, reveal the ongoing efforts to find new treatments (Ahmed et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIYFLEWGZJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
262607-85-2 | |
Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262607-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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